molecular formula C10H16O B13756792 (S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde CAS No. 23727-15-3

(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde

Cat. No.: B13756792
CAS No.: 23727-15-3
M. Wt: 152.23 g/mol
InChI Key: OGCGGWYLHSJRFY-VIFPVBQESA-N
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Description

(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde is a chiral monoterpenoid aldehyde with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol . Its IUPAC Standard InChIKey is KUSHNIVDXXIKCE-UHFFFAOYSA-N, and it features a cyclopentene ring substituted with methyl groups at positions 2, 2, and 3, along with an acetaldehyde functional group at position 1. This compound is a key intermediate in the synthesis of fragrances, particularly sandalwood-like alcohols and insect pheromone analogs such as (+)-β-necrodol .

The S-enantiomer is distinguished from its R-enantiomer (alpha-Campholenal) by stereochemical configuration, which critically influences its reactivity and application in asymmetric synthesis .

Properties

CAS No.

23727-15-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde

InChI

InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m0/s1

InChI Key

OGCGGWYLHSJRFY-VIFPVBQESA-N

Isomeric SMILES

CC1=CC[C@H](C1(C)C)CC=O

Canonical SMILES

CC1=CCC(C1(C)C)CC=O

Origin of Product

United States

Preparation Methods

Preparation Methods of (S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde

Synthesis from Campholenic Aldehyde (Bulk Chemical Route)

One of the most documented and industrially relevant methods involves the preparation of campholenic aldehyde itself, which is the compound of interest here, starting from campholenic aldehyde as a relatively inexpensive bulk chemical precursor. This method is described in detail in patent MX2009001381A.

Reaction with Amines and Oxidation
  • Step A: Campholenic aldehyde is reacted with an amine such as morpholine under stirring. This reaction is exothermic and conducted at approximately 75 °C, with water being separated during the reaction. The product is a morpholine enamine derivative.

  • Step B: The morpholine enamine is then oxidized by bubbling oxygen (or air) through the solution in the presence of a copper catalyst and a non-chlorinated solvent at 25-30 °C for about 3.5 hours. The oxidation converts the enamine intermediate into the target aldehyde.

  • Workup: The reaction mixture is quenched with ice water and extracted with hexane or pentane. The organic layer is washed with saturated ammonium chloride solution, dried, and concentrated. Final purification is achieved by distillation under reduced pressure.

Reaction Conditions and Yields
Parameter Details
Starting material Campholenic aldehyde (1200 g, 6.9 mol)
Amine Morpholine (600 g, 6.9 mol)
Temperature (Step A) 75 °C
Catalyst (Step B) Copper catalyst (0.01 mol)
Solvent Non-chlorinated solvent (e.g., hexane, pentane)
Oxidant Oxygen or air
Reaction time (Step B) 3.5 hours
Product boiling point 67-68 °C at -15 mbar
Yield High (exact yield not specified, but described as "high yield")
Spectroscopic Data (for product confirmation)
  • ^1H-NMR (400 MHz, CDCl3): 9.76 ppm (d, 1H, CHO), 5.26-5.24 ppm (m, 1H, =CH), multiple multiplets for CH and CH2 protons, methyl singlets at 1.21 and 1.00 ppm.

  • ^13C-NMR: 204.5 ppm (aldehyde carbon), 146.8, 121.0 ppm (olefinic carbons), other carbons consistent with the trimethylcyclopentene ring.

  • MS: Molecular ion peak at m/z 138 (M+), with characteristic fragments at 123, 109, 95, 79, 67, 55, 41.

This method allows for the production of campholenic aldehyde at relatively low cost and with good purity, suitable for further synthetic applications.

Epoxidation and Subsequent Transformations from α-Pinene Derivatives

Another approach, more oriented towards laboratory-scale or specialty synthesis, involves the biocatalytic or chemical epoxidation of α-pinene derivatives, followed by multi-step transformations to reach the target aldehyde. This method is described in a detailed study on biocatalytic and chemical oxidation processes.

Epoxidation
  • Catalysts such as N-Hydroxyphthalimide (NHPI) with oxygen and acetaldehyde, or chemical oxidants like meta-chloroperbenzoic acid (MCPBA), are used to epoxidize α-pinene.

  • The epoxidation is conducted under controlled temperature (5-60 °C) and stirring conditions.

Subsequent Steps
  • The epoxide intermediate undergoes ring-opening and rearrangement reactions, including aldol condensations with short-chain aldehydes or ketones, reductions (e.g., Meerwein-Ponndorf-Verley reduction), and oxidations (e.g., MnO2 oxidation).

  • These steps lead to the formation of (S)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde and related derivatives.

Representative Reaction Sequence
Step Reagent/Condition Outcome
1 NHPI + O2 + acetaldehyde, 60 °C Epoxidation of α-pinene
2 MCPBA + NaHCO3, 5-10 °C Alternative epoxidation method
3 Aldol condensation with propionaldehyde Formation of α,β-unsaturated aldehydes
4 Reduction with complex metal hydrides Conversion to unsaturated alcohols
5 Oxidation with MnO2, reflux in CHCl3 Final aldehyde formation
  • Yields reported for epoxidation steps are high (up to 99%), with subsequent steps yielding pure intermediates suitable for further transformations.

Aldol Condensation and Reduction Routes

Patent EP0183137B1 describes the condensation of campholenic aldehyde with short-chain aliphatic aldehydes to form α,β-unsaturated aldehydes, which can be selectively reduced to the corresponding unsaturated alcohols or further manipulated to obtain the target aldehyde.

  • The aldol condensation is typically catalyzed under basic conditions.

  • Reduction methods include the Meerwein-Ponndorf-Verley reduction using aluminum alkoxides or complex metal hydrides.

  • These routes provide access to stereochemically defined intermediates and allow for the preparation of enantiomerically enriched (S)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield/Purity Notes
Copper-catalyzed oxidation of morpholine enamine Campholenic aldehyde Morpholine, Cu catalyst, O2 75 °C (amine addition), 25-30 °C (oxidation) High yield, distillation purification Industrially scalable, cost-effective
Biocatalytic/chemical epoxidation and multi-step synthesis α-Pinene NHPI/O2/acetaldehyde or MCPBA 5-60 °C, multiple steps Up to 99% epoxidation yield Laboratory scale, complex sequence
Aldol condensation and reduction Campholenic aldehyde + aldehydes Base, metal hydrides, Al alkoxides Variable, typically mild heating Moderate to high Allows stereochemical control

Research Findings and Analytical Data

  • Spectroscopic analyses (^1H-NMR, ^13C-NMR, MS) confirm the structure and purity of the synthesized aldehyde in all methods.

  • The copper-catalyzed oxidation method avoids chlorinated solvents, aligning with green chemistry principles.

  • The biocatalytic approach offers a sustainable alternative but involves more steps and complex purification.

  • Aldol condensation routes facilitate the synthesis of derivatives with controlled stereochemistry, useful for fragrance and pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group in (S)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde undergoes nucleophilic addition, a hallmark reaction of carbonyl compounds. This reactivity enables the formation of Schiff bases when reacting with nucleophilic amino groups (e.g., in proteins) . Such interactions can modulate protein function and contribute to its biological activity.

Oxidation Reactions

The compound is susceptible to oxidation, particularly via enzymatic pathways. For example, aldehyde dehydrogenase catalyzes its oxidation to the corresponding carboxylic acid . This metabolic pathway is critical in determining its biotransformation and toxicity profile.

Enzyme-Catalyzed Reactions

  • Aldehyde Dehydrogenase Activity : The compound is oxidized to a carboxylic acid, influencing its metabolic fate and potential cellular effects .

  • Protein Modifications : Nucleophilic attack by amino groups in proteins can lead to covalent adducts, altering protein structure and function .

Cellular Effects

  • Gene Expression : The compound may affect gene expression pathways, including those involved in oxidative stress responses .

  • Reactive Oxygen Species (ROS) : Its interaction with cellular components can increase ROS production, potentially leading to oxidative damage .

Scientific Research Applications

Fragrance Industry

Overview
(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde is primarily utilized in the fragrance industry due to its pleasant odor profile. It serves as a key ingredient in many perfumes and scented products.

Safety Assessment
A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the compound's potential toxicity and environmental impact. The findings indicated that it is not expected to be genotoxic and has a low risk of skin sensitization at typical exposure levels . The compound's exposure levels are significantly below the Threshold of Toxicological Concern (TTC), suggesting it is safe for use in consumer products .

Biological Studies
Research has shown that (S)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde exhibits various biological activities. In vitro studies have demonstrated its potential antimicrobial properties against certain bacteria . Additionally, it has been investigated for its role in biosynthetic pathways related to flavoring agents and other organic compounds .

Applications in Food Flavoring
The compound is included in evaluations of flavoring agents by regulatory bodies such as the European Food Safety Authority (EFSA). Its safety and efficacy as a flavoring agent have been assessed, confirming its suitability for use in food products .

Synthetic Chemistry

Intermediate in Organic Synthesis
(S)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions typical of aldehydes, such as nucleophilic additions and condensation reactions. This versatility makes it valuable for synthesizing more complex organic molecules.

Production Processes
Recent advancements have focused on optimizing production methods for this compound. For instance, a novel process involving the reaction of campholenic aldehyde with amines has been developed to enhance yield and reduce costs . This method highlights the compound's potential for large-scale industrial applications.

Environmental Impact

Ecotoxicological Assessments
The environmental safety of (S)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde has been scrutinized through ecotoxicological assessments. The compound's predicted environmental concentration was evaluated against predicted no-effect concentrations to ensure minimal ecological impact . The results indicated that under normal usage conditions, the compound poses a low risk to aquatic life.

Summary Table of Applications

Application AreaDescriptionReferences
Fragrance IndustryUsed as a key ingredient in perfumes; safety assessed by RIFM
Biological ActivityExhibits antimicrobial properties; investigated for flavoring applications
Synthetic ChemistryServes as an intermediate for organic synthesis; versatile reactivity
Environmental ImpactLow risk to aquatic life based on ecotoxicological assessments

Mechanism of Action

The mechanism of action of (S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde

The R-enantiomer (alpha-Campholenal) shares the same molecular formula and weight but differs in spatial arrangement. Key distinctions include:

  • Applications : The S-enantiomer is preferred in synthesizing (+)-β-necrodol, an insect pheromone mimic, while the R-enantiomer is utilized in sandalwood fragrance production .
  • Reactivity : The S-enantiomer undergoes stereoselective cyclization to form β-necrodol, whereas the R-enantiomer favors pathways yielding sandalwood alcohols.
  • Industrial Use : Reaction masses containing both enantiomers (e.g., CAS 116-53-0) are regulated under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) due to environmental persistence concerns .
Table 1: Enantiomeric Comparison
Property (S)-Enantiomer (R)-Enantiomer (alpha-Campholenal)
Molecular Formula C₉H₁₄O C₉H₁₄O
Key Application β-Necrodol synthesis Sandalwood fragrances
Environmental Log KOW 11.5 Not reported
CAS Number (mixture) 116-53-0 (racemic) 116-53-0 (racemic)

Comparison with β-Necrodol [(1S,3S)-2,2,3-Trimethyl-4-methylenecyclopentanemethanol]

β-Necrodol (C₁₀H₁₆O, MW 152.23 g/mol) is a derivative of the S-enantiomer, synthesized via methylation and hydroxylation . Differences include:

  • Functional Groups: β-Necrodol replaces the aldehyde group with a methanol substituent and introduces a methylene group.
  • Applications : Used in insect pheromone formulations, contrasting with the aldehyde precursor’s role in fragrance intermediates .
  • Environmental Impact : β-Necrodol exhibits a lower predicted log KOW (8.5) compared to the S-enantiomer (11.5), suggesting reduced lipophilicity .

Comparison with Other Terpene Aldehydes

  • Tetrahydro-α,α,5-trimethyl-5-vinylfuran-2-methanol: A structurally related compound (CAS 2890-61-1) with a furan ring instead of cyclopentene. It shows higher environmental release rates (1.8E+02 vs. 2.0E+03 for the S-enantiomer) but similar regulatory scrutiny under REACH .

Research Findings and Environmental Data

  • Regulatory Status : Listed under REACH with a registration number Reach_2533 , reflecting its production volume (2356 tons/year) and hazard classification .
Table 2: Environmental and Regulatory Data
Compound CAS Number Production Volume (tons/year) Log KOW REACH Registration
(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde 116-53-0 2356 11.5 Reach_2533
β-Necrodol 2890-61-1 2548 8.5 Reach_4470

Biological Activity

(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde, also known as 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde, is an organic compound with notable biological activities and applications in various fields. This article provides a comprehensive overview of its biological activity, including toxicity assessments, potential health effects, and relevant case studies.

  • Molecular Formula : C10_{10}H16_{16}O
  • Molecular Weight : 152.24 g/mol
  • Boiling Point : 117°C
  • Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and ether.

The compound is characterized by a cyclopentene ring with three methyl groups attached, making it a unique aldehyde with versatile reactivity.

Acute Toxicity

Acute toxicity studies indicate that (S)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde has varying effects depending on the exposure route. The following table summarizes the acute toxicity data:

Study Type Species LD50 (mg/kg) LC50 (ppm)
OralMice1230-
OralRats660 - 1930-
InhalationRats-13,100 (4 hours)

These values suggest that the compound exhibits moderate toxicity upon acute exposure .

Genotoxicity and Mutagenicity

Genotoxicity assessments have shown mixed results. In vitro studies using the BlueScreen assay indicated that (S)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde was positive for cytotoxicity with metabolic activation but negative for genotoxicity both with and without metabolic activation . This suggests that while the compound may induce cell death at certain concentrations, it does not appear to cause genetic mutations under the tested conditions.

Sensitization Potential

The compound has been identified as a moderate sensitizer based on human maximization tests. Skin reactions were observed at concentrations of 4% (2760 μg/cm²), indicating potential for allergic reactions upon dermal exposure . However, other studies reported no significant reactions at similar doses in different test settings .

Biological Activities

Research indicates that (S)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : Some investigations have indicated that the compound may possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated.

Case Study 1: Safety Assessment in Fragrance Use

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the safety of (S)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde as a fragrance ingredient. The study concluded that while there are concerns regarding sensitization and cytotoxicity at high concentrations, the overall risk was deemed manageable when used within recommended limits .

Case Study 2: Read-Across Data from Related Compounds

Read-across data from structurally similar compounds such as 4-(2,6,6-trimethyl-2-cyclohexen)-2-methylbutanal provided additional insights into the potential biological effects of (S)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde. These studies indicated non-clastogenic properties under specific testing conditions .

Q & A

Q. What laboratory synthesis methods are commonly employed for (S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde?

The stereoselective synthesis of this compound typically involves asymmetric catalysis or chiral auxiliary strategies. For example, the (S)-enantiomer (CAS 245-846-3) can be synthesized via enantioselective aldol condensation using chiral catalysts like proline derivatives, followed by cyclization and acetaldehyde functionalization. Key intermediates must be characterized via chiral HPLC to confirm enantiomeric excess (≥95%) .

Q. How is the structural identity and purity of this compound validated in experimental settings?

High-resolution NMR (¹H, ¹³C, and DEPT-135) is critical for confirming the cyclopentene backbone and acetaldehyde substituents. Mass spectrometry (EI-MS or ESI-MS) provides molecular ion confirmation (expected m/z for C₁₀H₁₆O: 152.12). Purity is assessed via gas chromatography (GC-FID) with a chiral stationary phase to separate enantiomers .

Q. What environmental fate parameters are relevant for studying this compound?

Key parameters include its octanol-water partition coefficient (log KOW = 11.5), indicating extreme hydrophobicity, and a predicted aqueous solubility of 3.2 × 10⁻⁶ g/L. These properties suggest high bioaccumulation potential and adsorption to organic matter in aquatic systems. Environmental release rates (e.g., 5.2 × 10² mg/year) should be modeled using fugacity-based approaches .

Advanced Research Questions

Q. How do enantiomeric differences (S vs. R) impact reactivity and environmental interactions?

The (S)-enantiomer (CAS 245-846-3) may exhibit distinct biodegradation kinetics compared to the (R)-form (CAS 4501-58-0) due to steric effects in enzyme binding. For instance, microbial cytochrome P450 enzymes could show enantioselective oxidation rates. Comparative studies using enantiomerically pure samples and chiral GC-MS are recommended to quantify degradation half-lives .

Q. How can contradictory data on physicochemical properties (e.g., solubility) be resolved?

Discrepancies in reported solubility (e.g., 3.2 × 10⁻⁶ g/L vs. higher values) may arise from experimental conditions (e.g., pH, temperature). Cross-validation using shake-flask methods (OECD 105) and computational QSPR models (e.g., EPI Suite) is advised. Statistical analysis (ANOVA) can identify significant outliers .

Q. What computational strategies predict the compound’s atmospheric oxidation pathways?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model reaction pathways with hydroxyl radicals. Predicted products include epoxides (e.g., 2,2,3-trimethylcyclopentene oxide) and aldehydes. Experimental validation via smog chamber studies with GC×GC-TOFMS is critical to confirm intermediates .

Q. What analytical challenges arise in quantifying trace levels of this compound in complex matrices?

Matrix effects (e.g., soil or sediment) require optimized extraction (QuEChERS or SPE with C18 cartridges) and detection (HPLC-MS/MS in MRM mode). Limits of quantification (LOQ) < 0.1 µg/L are achievable using isotope dilution (e.g., ¹³C-labeled internal standards) .

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